Methyl 4-(((dimethylamino)carbonyl)thio)salicylate
Description
Properties
CAS No. |
94405-97-7 |
|---|---|
Molecular Formula |
C11H13NO4S |
Molecular Weight |
255.29 g/mol |
IUPAC Name |
methyl 4-(dimethylcarbamoylsulfanyl)-2-hydroxybenzoate |
InChI |
InChI=1S/C11H13NO4S/c1-12(2)11(15)17-7-4-5-8(9(13)6-7)10(14)16-3/h4-6,13H,1-3H3 |
InChI Key |
JBLVMCUBAVQXCX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)SC1=CC(=C(C=C1)C(=O)OC)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of Methyl 4-(((dimethylamino)carbonyl)thio)salicylate typically involves the reaction of 4-hydroxybenzoic acid with dimethylamine and carbon disulfide under specific conditions . The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like methanol. The product is then purified through recrystallization or chromatography techniques . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Key Functional Groups and Potential Reactivity
The compound contains three reactive sites:
-
Methyl ester (–OCH₃) : Prone to hydrolysis under acidic or basic conditions.
-
Thioester (–S–CO–NMe₂) : Susceptible to nucleophilic acyl substitution (Sₙ2) or hydrolysis.
-
Dimethylamino group (–NMe₂) : Can act as a nucleophile or participate in amidine formation under basic conditions.
Ester Hydrolysis
The methyl ester group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid derivative:
Conditions :
Thioester Hydrolysis
The thioester group hydrolyzes to yield a thiocarboxylic acid or its salt:
Conditions :
Nucleophilic Substitution at the Thioester
The thioester group undergoes nucleophilic acyl substitution (Sₙ2 mechanism). For example:
Examples :
-
Alcohols : Reaction with alcohols (e.g., ethanol) forms mixed esters.
-
Amines : Substitution with amines (e.g., NH₃) produces amides.
Amidine Formation
Under basic conditions, the dimethylamino group can form an amidine:
This intermediate may participate in cyclization or further substitution .
Alkylation/Acylation
The amine acts as a nucleophile:
-
Alkylation : Reaction with alkyl halides (e.g., CH₃I) forms quaternary ammonium salts.
-
Acylation : Reaction with acyl chlorides (e.g., AcCl) yields amides.
Photochemical Reactivity (Inferred from Analogous Systems)
While not explicitly studied for this compound, analogous thioester-containing molecules (e.g., methyl thiosalicylate) participate in [2+2] photocycloadditions under UV light . This suggests potential reactivity in the target compound under similar conditions.
Thioester Formation
The compound may be synthesized via:
-
Thiomethylation : Reaction of a phenolic ester with thiomethylating agents (e.g., BF₃SMe₂) .
-
Condensation : Reaction of 4-thiosalicylate with dimethylamine and carbonyl reagents.
Esterification
The salicylate methyl ester could form via methylation of the phenolic hydroxyl group using methylating agents (e.g., CH₃I) .
Data Table: Key Reactions and Conditions
Scientific Research Applications
Pharmaceutical Applications
Methyl 4-(((dimethylamino)carbonyl)thio)salicylate has been investigated for its pharmacological properties, showing promise in various therapeutic contexts:
- Anti-inflammatory Properties : The compound's structure allows it to interact with biological targets involved in inflammatory pathways, making it a candidate for developing anti-inflammatory medications.
- Drug Development : Research indicates potential applications in drug formulation, particularly as a modifying agent that enhances the efficacy of existing drugs through improved solubility or bioavailability.
- Toxicology Studies : Understanding the toxicity profile of this compound is crucial, especially given the historical context of salicylate toxicity observed in clinical cases . Studies have highlighted the importance of monitoring salicylate levels to prevent adverse effects in patients using related compounds.
Agrochemical Applications
In addition to its pharmaceutical uses, this compound has potential applications in agriculture:
- Pesticide Development : Its chemical properties may allow it to act as an effective pesticide or herbicide, targeting specific pests while minimizing harm to beneficial organisms.
- Plant Growth Regulators : The compound may serve as a growth regulator, promoting healthier plant development and resistance to diseases.
Analytical Techniques
The analysis of this compound can be performed using high-performance liquid chromatography (HPLC). This method allows for the separation and identification of the compound in complex mixtures, which is essential for both research and quality control in pharmaceutical applications .
Case Study 1: Salicylate Toxicity
A significant case study involved a patient experiencing acute focal neurologic deficits due to salicylate toxicity. The patient had a history of excessive use of salicylates, leading to severe symptoms that required immediate medical intervention. This case underscores the importance of understanding the toxicological aspects of compounds related to this compound and highlights the need for careful monitoring in clinical settings .
Case Study 2: Drug Interaction Studies
Research has been conducted on the interactions between this compound and various biological targets. These studies are crucial for elucidating its mechanism of action and therapeutic potential, paving the way for future drug development initiatives.
Mechanism of Action
The mechanism of action of Methyl 4-(((dimethylamino)carbonyl)thio)salicylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by inhibiting certain enzymes or receptors, leading to changes in cellular processes . The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with proteins involved in inflammation and microbial growth .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : Methyl 4-(dimethylcarbamoylsulfanyl)-2-hydroxybenzoate
- Molecular Formula: C₁₁H₁₃NO₄S
- Molecular Weight : 255.29 g/mol
- CAS Number : 94405-97-7
- InChIKey : JBLVMCUBAVQXCX-UHFFFAOYSA-N
Structural Features: The compound consists of a salicylate backbone (2-hydroxybenzoate ester) with a (dimethylamino)carbonylthio (-SC(O)N(CH₃)₂) substituent at the 4-position.
Synthesis: While direct synthesis details are unavailable, analogous 4-substituted salicylate derivatives (e.g., methyl 4-methylsalicylate) are synthesized via esterification of precursor acids (e.g., 4-methylsalicylic acid) using methanol under acidic conditions .
Comparison with Structural Analogs
Methyl 4-Methylsalicylate (CAS 4670-56-8)
Methyl 4-(Acetylamino)salicylate (CAS PHR2287)
- Structure: 4-acetylamino (-NHCOCH₃) substituent.
- Molecular Formula: C₁₀H₁₁NO₅ .
- Key Differences: Replaces the sulfur atom with a nitrogen-acetyl group, reducing electrophilicity.
2-[[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]thio]-N-[2-(methylphenylamino)propyl]-benzamide (Compound 15)
- Structure: Benzamide core with thioether-linked oxadiazole and alkylamino groups .
- Key Differences :
Benzoic Acid, 2-(Acetyloxy)-4-[[(dimethylamino)carbonyl]thio]-, Methyl Ester (CAS 94108-11-9)
- Structure : Additional acetyloxy (-OAc) group at the 2-position .
- Molecular Formula: C₁₃H₁₅NO₅S .
- Key Differences :
Structural and Functional Analysis
Table 1: Comparative Properties of Methyl 4-(((Dimethylamino)carbonyl)thio)salicylate and Analogs
Key Insights:
- Solubility : Higher polar surface area (92.1 Ų) compared to methylsalicylate (53.8 Ų) suggests improved aqueous solubility, critical for bioavailability .
Biological Activity
Methyl 4-(((dimethylamino)carbonyl)thio)salicylate, a compound belonging to the class of salicylates, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antibacterial and anticancer activities, alongside relevant research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a methyl ester group, a salicylic acid moiety, and a dimethylamino carbonyl thio group, which contribute to its biological activity.
Antibacterial Activity
Recent studies have demonstrated the antibacterial potential of various salicylate derivatives, including this compound. The compound was tested against several bacterial strains, including Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, μg/mL) |
|---|---|
| Staphylococcus aureus | 125 |
| Escherichia coli | 250 |
| Pseudomonas aeruginosa | 500 |
These results indicate that while the compound exhibits varying degrees of antibacterial activity, it is particularly effective against Staphylococcus aureus, which is significant given the increasing resistance of this pathogen to conventional antibiotics .
Anticancer Activity
The anticancer properties of this compound have also been investigated. In vitro studies utilizing various cancer cell lines have shown promising results.
Table 2: Cytotoxicity of this compound
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast cancer) | 35 |
| PC-3 (Prostate cancer) | 40 |
| Jurkat (T-cell leukemia) | 50 |
The compound demonstrated moderate cytotoxicity against breast and prostate cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation. Notably, the mechanism of action appears to involve the induction of apoptosis and disruption of cellular homeostasis .
The biological activity of this compound may be attributed to its ability to interfere with key cellular processes. Studies suggest that the compound may induce oxidative stress within cancer cells, leading to DNA damage and subsequent cell cycle arrest in the G0/G1 phase. This mechanism is similar to other known anticancer agents that target mitochondrial pathways and promote apoptosis .
Case Studies
Case Study 1: A study conducted on a series of Mannich bases related to salicylates indicated that compounds with similar structures exhibited enhanced cytotoxic effects against various cancer cell lines compared to standard treatments such as 5-fluorouracil. The findings suggest that modifications in the side chains can significantly influence biological activity .
Case Study 2: In another investigation focusing on the antibacterial efficacy of salicylic acid derivatives, this compound was included in a broader screening against antibiotic-resistant strains. The results highlighted its potential as a lead compound for further development in treating resistant bacterial infections .
Q & A
Q. Critical Factors :
- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may increase side reactions.
- Catalysis : Use catalytic DMAP to improve acylation efficiency.
- Yield Optimization : Monitor via TLC and purify via column chromatography (silica gel, hexane:EtOAc 3:1).
Q. Methodological Answer :
- 1H/13C NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and ester/dimethylamino groups (δ 3.2–3.8 ppm). The thiocarbonyl (C=S) appears at ~200 ppm in 13C NMR .
- IR Spectroscopy : Confirm C=O (1720 cm⁻¹) and C=S (1250 cm⁻¹) stretches.
- Mass Spectrometry : Use HRMS (ESI+) for exact mass verification (calc. for C₁₁H₁₃NO₃S: 263.0564).
Q. Contradiction Resolution :
- Unexpected Peaks : If multiple signals arise for dimethylamino groups, consider rotational barriers or solvent polarity effects.
- Artifact Identification : Compare with synthetic intermediates (e.g., unreacted starting material via HPLC retention time).
Advanced: How can computational modeling predict the compound’s reactivity in biological systems?
Q. Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity). Parameterize the thiocarbonyl group’s partial charges using DFT (B3LYP/6-31G*) .
- MD Simulations : Simulate solvation in water/lipid bilayers (GROMACS) to assess membrane permeability.
- SAR Insights : Compare with analogs (e.g., methyl 4-methylsalicylate ) to identify critical substituents for activity.
Advanced: What strategies validate the compound’s mechanism of action in inhibiting platelet aggregation?
Q. Methodological Answer :
- In Vitro Assays :
- Platelet-Rich Plasma (PRP) : Measure aggregation inhibition (e.g., IC₅₀) using ADP/collagen as agonists.
- Thromboxane B₂ ELISA : Quantify COX-1 inhibition .
- Target Identification :
- Pull-Down Assays : Use biotinylated analogs to isolate binding proteins (e.g., GPVI receptor).
- Kinase Profiling : Screen against a panel of 50+ kinases (e.g., JAK2, SRC) to rule off-target effects.
Q. Data Interpretation :
- Dose-Response Curves : Fit using GraphPad Prism (4-parameter logistic model).
- Contradictory Results : If activity varies between assays, check compound stability (e.g., hydrolysis in buffer via LC-MS).
Data Contradiction: How to address inconsistencies in reported bioactivity across cell lines?
Q. Methodological Answer :
- Source Validation :
- Confirm compound integrity (HPLC, NMR) post-assay.
- Standardize cell lines (e.g., ATCC authentication) and culture conditions (e.g., serum-free media for 24h pre-treatment).
- Statistical Analysis :
Q. Example Workflow :
Replicate experiments in triplicate across 3 independent labs.
Perform meta-analysis (RevMan) to quantify heterogeneity (I² statistic).
If I² >50%, conduct sensitivity analysis (exclude outliers).
Advanced: What structural modifications enhance the compound’s metabolic stability without compromising activity?
Q. Methodological Answer :
- Metabolite Identification : Incubate with liver microsomes (human/rat), analyze via LC-MS/MS to identify oxidation/hydrolysis sites.
- Derivatization Strategies :
- Ester Stabilization : Replace methyl ester with tert-butyl (e.g., t-Boc protection ).
- Thiocarbonyl Isosteres : Substitute with trifluoromethyl ketone for improved resistance to glutathione conjugation.
Q. SAR Table :
| Modification | Metabolic Stability (t₁/₂, min) | IC₅₀ (Platelet Aggregation) |
|---|---|---|
| Parent Compound | 45 | 12 µM |
| t-Boc Ester | 120 | 15 µM |
| CF₃-Ketone Replacement | 180 | 18 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
